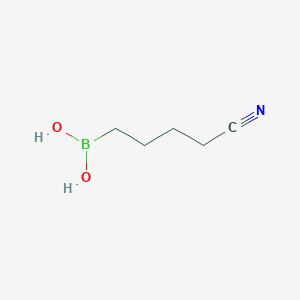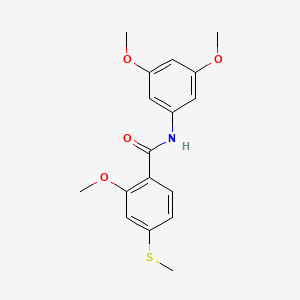
N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of methoxy and methylthio groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide typically involves the reaction of benzoyl chloride with 3,5-dimethoxyaniline in the presence of a solvent such as dioxane at ambient temperature . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound’s methoxy and methylthio groups play a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide: This compound is similar in structure but contains a bromine atom, which alters its chemical properties and biological activities.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another related compound with chlorine atoms, known for its distinct chemical behavior and applications.
Uniqueness
N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide is unique due to its specific combination of methoxy and methylthio groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
903330-31-4 |
|---|---|
Formule moléculaire |
C17H19NO4S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-(3,5-dimethoxyphenyl)-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C17H19NO4S/c1-20-12-7-11(8-13(9-12)21-2)18-17(19)15-6-5-14(23-4)10-16(15)22-3/h5-10H,1-4H3,(H,18,19) |
Clé InChI |
AGRIUUMPHDNGGK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)SC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B14139998.png)
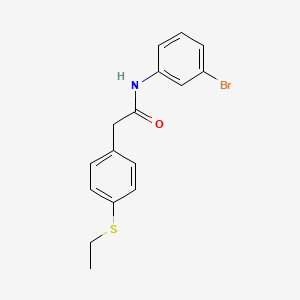
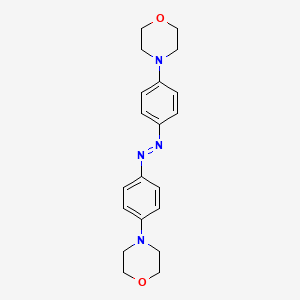
![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)
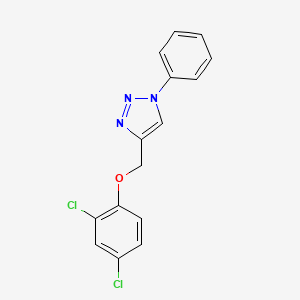
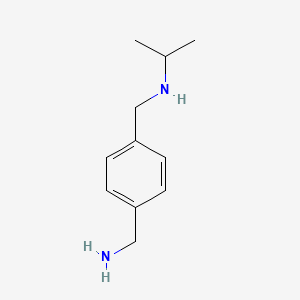
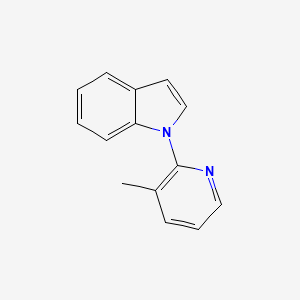


![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140053.png)
